tert-Butyl (3-aminopyridin-2-yl)carbamate chemical properties
tert-Butyl (3-aminopyridin-2-yl)carbamate chemical properties
An In-Depth Technical Guide to tert-Butyl (3-aminopyridin-2-yl)carbamate: Properties, Synthesis, and Applications
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl (3-aminopyridin-2-yl)carbamate is a quintessential example of such a scaffold, offering a unique combination of a nucleophilic primary amine and a protected primary amine positioned on a pharmaceutically relevant pyridine core. The tert-butyloxycarbonyl (Boc) protecting group at the 2-position provides chemical stability and allows for selective deprotection under acidic conditions, creating an orthogonal handle for sequential chemical transformations.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the core chemical properties, provides a validated synthetic protocol with mechanistic insights, explores the reactivity and synthetic utility, and discusses the applications of this valuable intermediate in the pursuit of novel therapeutics.
Physicochemical and Spectroscopic Profile
The utility of a chemical building block begins with a thorough understanding of its fundamental properties.
Caption: Chemical structure of tert-Butyl (3-aminopyridin-2-yl)carbamate.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(3-amino-2-pyridinyl)carbamate | N/A |
| CAS Number | 141622-34-2 | Verified from chemical suppliers |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [2] |
| Molecular Weight | 209.24 g/mol | [2] |
| Appearance | Off-white to light brown solid | Supplier Data |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General chemical knowledge |
| Melting Point | 132-134 °C | [3] (for a similar isomer) |
Spectroscopic Signature
Characterization of tert-butyl (3-aminopyridin-2-yl)carbamate relies on standard spectroscopic methods. While a specific spectrum for this exact isomer is not publicly available in the search results, a profile can be predicted based on its structural motifs and data from analogous compounds.[4][5]
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¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The aromatic protons on the pyridine ring would appear as distinct multiplets in the δ 6.5-8.0 ppm region. The protons of the two different amine groups (-NH₂ and -NH-Boc) would appear as broad singlets, with their chemical shifts being solvent-dependent.
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¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group (approx. δ 80-82 ppm and δ 28 ppm, respectively) and the carbonyl carbon of the carbamate (approx. δ 153-155 ppm). The aromatic carbons of the pyridine ring would resonate in the δ 110-150 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine and the carbamate group (around 3200-3500 cm⁻¹) and a strong C=O stretch for the carbamate carbonyl group (around 1700-1725 cm⁻¹).
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl (3-aminopyridin-2-yl)carbamate involves the selective mono-Boc protection of 2,3-diaminopyridine. This transformation presents a regioselectivity challenge due to the presence of two nucleophilic amino groups.
Principle of Selective Protection
The differential reactivity of the two amino groups in 2,3-diaminopyridine is the key to achieving selective protection. The 2-amino group is generally more nucleophilic due to electronic effects from the ring nitrogen. However, this increased reactivity can be tempered by steric hindrance from the adjacent 3-amino group. The choice of reaction conditions—such as solvent, temperature, and rate of addition of the Boc-anhydride—is critical to favor the formation of the desired 2-N-Boc product over the 3-N-Boc isomer and the di-protected byproduct. Using a slight excess of the di-tert-butyl dicarbonate (Boc₂O) can drive the reaction to completion while careful temperature control can modulate selectivity.
Caption: General workflow for the synthesis of tert-butyl (3-aminopyridin-2-yl)carbamate.
Recommended Synthetic Protocol
This protocol is a self-validating system designed for clarity and reproducibility.
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Preparation: To a solution of 2,3-diaminopyridine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration), cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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Expertise & Experience: Starting at 0 °C helps control the initial exothermic reaction and improves regioselectivity by slowing the rate of reaction at the less reactive 3-amino position.
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Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 eq) in a minimal amount of the same solvent and add it dropwise to the cooled solution of the diamine over 30-60 minutes.
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Trustworthiness: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the formation of the di-protected byproduct.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
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Expertise & Experience: The extended reaction time ensures complete consumption of the starting material. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted Boc₂O and acidic byproducts) and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Trustworthiness: Chromatographic purification is essential to separate the desired product from the starting material, the regioisomer, and any di-substituted byproduct, ensuring high purity for subsequent steps.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Chemical Reactivity and Synthetic Utility
The synthetic power of tert-butyl (3-aminopyridin-2-yl)carbamate lies in the orthogonal reactivity of its two distinct amino functionalities.
Caption: Orthogonal reactivity of the two amine groups.
Reactions at the 3-Amino Position
The free primary amine at the C3 position is a versatile nucleophilic handle. It readily participates in a wide range of transformations, including:
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Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form amides and sulfonamides.
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Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is subsequently reduced in situ (e.g., with sodium triacetoxyborohydride) to yield secondary amines.
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C-N Cross-Coupling: Participation in palladium-catalyzed reactions such as Buchwald-Hartwig amination to form bonds with aryl or heteroaryl halides.
Deprotection of the 2-Carbamate Group
The Boc group is robust under basic and nucleophilic conditions but is easily cleaved under acidic conditions. A standard and highly effective protocol involves treating the compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically rapid, often completing within 1-2 hours at room temperature. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which is scavenged by the solvent or TFA) and subsequent decarboxylation to release the free amine. This selective deprotection unmasks the 2-amino group for further synthetic elaboration.
Applications in Drug Discovery and Development
The unique 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. Tert-butyl (3-aminopyridin-2-yl)carbamate serves as a critical starting material for accessing analogues of these complex molecules.[1][6]
Its utility is demonstrated in the construction of compound libraries where the 3-amino group can be elaborated with a diverse set of building blocks (via the reactions described in Section 4.1), followed by deprotection and subsequent functionalization at the 2-amino position. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the pyridine core, accelerating the discovery of potent and selective drug candidates. For example, it can be used in the synthesis of precursors for complex heterocyclic systems or as a key intermediate in multi-step syntheses of patented pharmaceutical compounds.[7][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of tert-butyl (3-aminopyridin-2-yl)carbamate is essential for ensuring safety.
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Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[2][9]
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Safe Handling:
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Storage:
References
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PubChem. tert-Butyl 3-(aminomethyl)pyridin-2-ylcarbamate. [Link]
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PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate. [Link]
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Supporting Information. General procedure for the synthesis of Boc protected amines/amino acids. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
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PMC - PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
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PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
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Chongqing Chemdad Co., Ltd. tert-butyl [(5-(aminomethyl)pyridin-2-yl]carbamate. [Link]
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